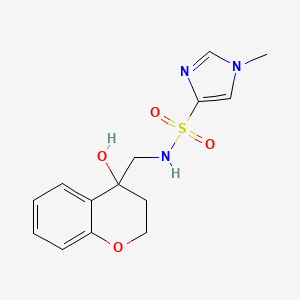
N-((4-羟基色满-4-基)甲基)-1-甲基-1H-咪唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
磺胺类药物的微生物降解
研究表明,某些微生物菌株,如微杆菌属,可以通过一种新的途径降解磺胺类药物,该途径包括母体化合物的邻位羟基化,然后断裂。该降解过程导致磺胺类抗生素的消除,磺胺类抗生素由于在人和兽医中广泛应用而成为持久性的环境污染物。该过程导致形成各种代谢物,表明微生物策略在减轻磺胺类药物对环境的影响方面具有潜力(Ricken 等,2013)。
吞噬细胞氧化
研究发现,活化的人和犬单核细胞和中性粒细胞可以通过 N4-氧化形成羟胺和亚硝基代谢物来氧化磺胺类药物。这一过程由髓过氧化物酶等酶介导,可能导致与磺胺类药物相关的副作用,突出了了解肝外生物活化途径的重要性(Cribb 等,1990)。
在合成中的催化和溶剂作用
磺酰胺类化合物已被用作各种化学品的催化剂和溶剂。例如,3-甲基-1-磺酸咪唑鎓氯化物已被用作合成 N-磺酰亚胺的有效、绿色和可重复使用的催化剂,展示了磺酰胺化合物在环境友好条件下促进化学反应的多功能性(Zolfigol 等,2010)。
作用机制
- A recent study discovered an N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) compound that blocks male gamete formation in the malaria parasite life cycle. Although this specific compound might not be identical to the one you mentioned, it provides insights into the potential targets.
Target of Action
生化分析
Biochemical Properties
The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide are largely defined by its interactions with specific enzymes and proteins within the malaria parasite. The compound has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, which is crucial for the formation of male gametes in the malaria parasite .
Cellular Effects
N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has significant effects on various types of cells and cellular processes. Specifically, it blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This effect is achieved through the compound’s interaction with Pfs16, a protein that plays a crucial role in the development of male gametes .
Molecular Mechanism
The molecular mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its binding to the Pfs16 protein. This binding interaction stabilizes Pfs16, preventing the formation of male gametes in the malaria parasite . The compound’s ability to inhibit male gamete formation is crucial for its potential use as a transmission-blocking antimalarial drug .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits nanomolar activity against the malaria parasite, indicating a potent and rapid effect .
Dosage Effects in Animal Models
Its potent activity at the nanomolar level suggests that it may be effective at relatively low doses .
Metabolic Pathways
Its interaction with the Pfs16 protein suggests that it may play a role in the metabolic processes associated with the development of male gametes in the malaria parasite .
Transport and Distribution
Its interaction with the Pfs16 protein suggests that it may be localized to the parasitophorous vacuole membrane in the malaria parasite .
Subcellular Localization
The subcellular localization of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is likely to be associated with the parasitophorous vacuole membrane in the malaria parasite, given its interaction with the Pfs16 protein located in this region . This localization is crucial for the compound’s ability to inhibit the formation of male gametes and block the transmission of the parasite .
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-8-13(15-10-17)22(19,20)16-9-14(18)6-7-21-12-5-3-2-4-11(12)14/h2-5,8,10,16,18H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKOAXYVXOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
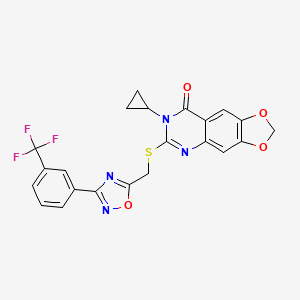
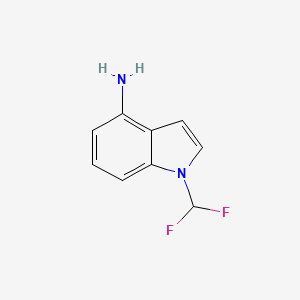

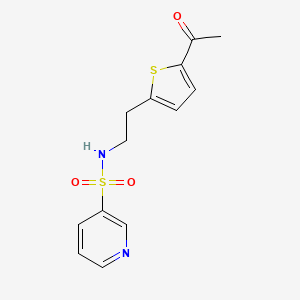


![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
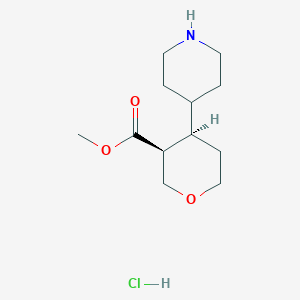
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
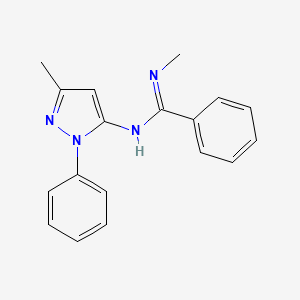
![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)
